2-Ethoxybenzene-1,4-diol

Thermotropic Liquid‑Crystalline Polyester Melting Temperature Monomer Comparison

2‑Ethoxybenzene‑1,4‑diol (CAS 26188‑90‑9, C₈H₁₀O₃, MW 154.16 g/mol), also referred to as 2‑ethoxyhydroquinone, is a para‑substituted dihydroxybenzene derivative carrying an ethoxy group at the 2‑position. The compound is classified as a phenolic ether–diol and is commercially supplied for use as a monomer in the synthesis of thermotropic liquid‑crystalline polyesters (TLCPs).

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Cat. No. B13614933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybenzene-1,4-diol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)O)O
InChIInChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3
InChIKeyPHNGKIFUTBFGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxybenzene-1,4-diol (2-Ethoxyhydroquinone) for Thermotropic Liquid‑Crystalline Polymer Procurement — Basic Identity and Sourcing Context


2‑Ethoxybenzene‑1,4‑diol (CAS 26188‑90‑9, C₈H₁₀O₃, MW 154.16 g/mol), also referred to as 2‑ethoxyhydroquinone, is a para‑substituted dihydroxybenzene derivative carrying an ethoxy group at the 2‑position [1]. The compound is classified as a phenolic ether–diol and is commercially supplied for use as a monomer in the synthesis of thermotropic liquid‑crystalline polyesters (TLCPs) [2]. Its computed XLogP3 of 0.8, two hydrogen‑bond donors, and three hydrogen‑bond acceptors differentiate it physicochemically from the parent hydroquinone (XLogP3 ~0.59) [1].

Why Generic Hydroquinone Substitution Fails — Critical Role of the 2‑Ethoxy Side Group in 2‑Ethoxybenzene‑1,4‑diol for Polymer Performance


In‑class hydroquinone monomers cannot be interchanged with 2‑ethoxybenzene‑1,4‑diol without fundamentally altering polymer processability and thermal behaviour. Direct comparative copolymerisation studies show that replacing the ethoxy group with a hydrogen atom (hydroquinone, HQ) causes a marked decrease in solubility and an increase in the melting transition temperature (Tm) of the resulting TLCP [1]. Conversely, switching from the ethoxy to a bulkier phenyl substituent (phenylhydroquinone, PHQ) further modifies the solubility–Tm balance, demonstrating that the ethoxy side group occupies a narrow performance window that is not achievable by the parent HQ or by larger aromatic substituents [1]. Consequently, selecting a generic hydroquinone analog without the 2‑ethoxy substituent leads to TLCPs with compromised processing windows and altered liquid‑crystalline behaviour.

Quantitative Differentiation Evidence for 2‑Ethoxybenzene‑1,4‑diol Relative to Hydroquinone and Phenylhydroquinone in TLCP Synthesis


Lower Copolymer Melting Transition Temperature (Tm) with 2‑Ethoxybenzene‑1,4‑diol vs. Hydroquinone

In a head‑to‑head copolymerisation study, copolyesters synthesised from terephthalic acid, ethylene glycol, and either 2‑ethoxybenzene‑1,4‑diol (EHQ) or hydroquinone (HQ) were compared. Increasing the HQ monomer content systematically raised the melting transition temperature (Tm) of the copolyesters, whereas EHQ‑based copolymers exhibited lower Tm values within the overall series range of 255–325 °C [1]. This places EHQ as the preferred comonomer when a lower processing temperature is required.

Thermotropic Liquid‑Crystalline Polyester Melting Temperature Monomer Comparison

Enhanced Copolymer Solubility Afforded by the 2‑Ethoxy Substituent vs. Hydroquinone

The same comparative copolymer library demonstrated that increasing the HQ monomer fraction led to decreased solubility of the resulting copolyesters, whereas the incorporation of the ethoxy‑substituted monomer (EHQ) maintained higher solubility [1]. Although solubility was assessed qualitatively, the directional trend is unambiguous: EHQ imparts solubility advantages that HQ cannot.

Copolymer Solubility Processability Hydroquinone Derivative

Retention of Liquid Crystallinity and Mechanical Reinforcement in EHBT Nanocomposites

In a study of TLCP/organoclay nanocomposites, the polymer EHBT—synthesised from 2‑ethoxybenzene‑1,4‑diol and 2‑bromoterephthalic acid—retained a stable nematic liquid‑crystalline phase at organoclay (Cloisite 25A) loadings up to 6 wt%. The ultimate tensile strength and initial modulus of EHBT hybrid fibres increased monotonically with clay content, reaching maximum values at 6 wt% organoclay [1]. This behaviour is class‑level evidence for the compatibility of the ethoxy‑substituted monomer with nanofiller reinforcement.

Nanocomposite Tensile Properties Liquid Crystalline Polymer

Single‑Step Green Synthesis Enabling Scalable Procurement of 2‑Alkyl‑1,4‑benzenediols Including the Ethoxy Analog

A lithium‑salt‑free, aqueous‑ethanolic synthesis route has been reported for 2‑alkyl‑1,4‑benzenediols, using 1,4‑cyclohexanedione and alkyl halides with K₂CO₃ as base [1]. Although the study does not isolate 2‑ethoxybenzene‑1,4‑diol individually, it establishes a scalable, environmentally benign synthetic platform for this compound class. The optimised reaction time, base equivalent, and solvent effect are reported, providing a reproducible method that contrasts with harsher, less selective traditional alkylations.

Green Synthesis Scalability 2-Alkyl-1,4-benzenediol

Target Application Scenarios for 2‑Ethoxybenzene‑1,4‑diol Based on Quantitative Differentiation Evidence


Low‑Temperature‑Processable Thermotropic Liquid‑Crystalline Polyester Synthesis

When a TLCP with a melting transition temperature in the lower region of the 255‑325 °C range is required for melt‑spinning or injection moulding, 2‑ethoxybenzene‑1,4‑diol is the preferred diol monomer. Its use lowers Tm relative to hydroquinone‑based copolyesters, as demonstrated by the direct comparative study of Deak et al. [1].

Solution‑Processable Liquid‑Crystalline Polymers for Coatings and Blends

For applications that demand solubility in common organic solvents—such as solution casting of TLCP films or blending with isotropic thermoplastics—the ethoxy‑substituted monomer delivers superior solubility compared to hydroquinone. This is directly supported by the solubility trends reported in the EHQ vs. HQ copolymer series [1].

High‑Strength Nanocomposite Fibres and Films

EHBT, the polymer derived from 2‑ethoxybenzene‑1,4‑diol, retains liquid crystallinity and shows increasing tensile strength and modulus with organoclay loading up to 6 wt%. This makes the monomer a strategic choice for designing reinforced TLCP nanocomposite fibres and films where mechanical performance is paramount [2].

Green Chemistry‑Driven Procurement of Alkoxy‑Substituted Hydroquinone Monomers

Procurement teams prioritising sustainability can leverage the published green synthesis route for 2‑alkyl‑1,4‑benzenediols, which avoids lithium salts and employs an aqueous‑ethanolic medium. This route provides a cost‑effective and environmentally compliant pathway for scaling up 2‑ethoxybenzene‑1,4‑diol production [3].

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